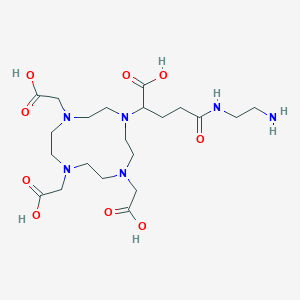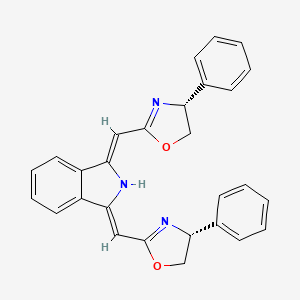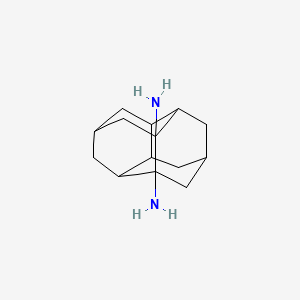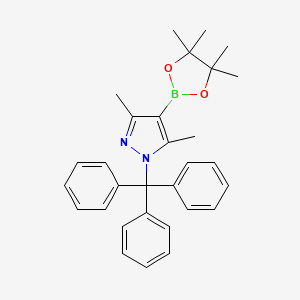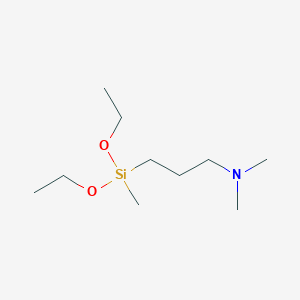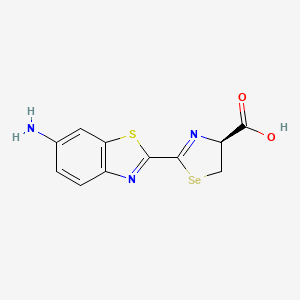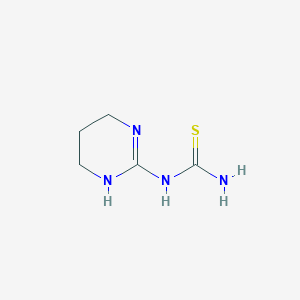![molecular formula C12H14N2S B6302665 (R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1415839-18-7](/img/structure/B6302665.png)
(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a chiral compound belonging to the class of benzoimidazothiazoles. This compound is characterized by its unique structure, which includes an isopropyl group and a fused benzoimidazole-thiazole ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target through a series of molecular interactions. It binds to the active site of the enzyme, likely through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions . This binding disrupts the normal function of the enzyme, leading to an inhibition of the biosynthesis of pantothenate .
Biochemical Pathways
The inhibition of pantothenate synthetase affects the biosynthesis of coenzyme A, a vital cofactor in numerous enzymatic reactions. This disruption can lead to a cascade of effects on various biochemical pathways within the bacterium, ultimately inhibiting its growth and proliferation .
Result of Action
The compound has been found to display potent activity against Mycobacterium tuberculosis. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . These results suggest that the compound’s action leads to a significant inhibition of bacterial growth.
Biochemical Analysis
Biochemical Properties
®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole has been evaluated for its antitubercular activity . It interacts with various enzymes and proteins, including Pantothenate synthetase of Mycobacterium tuberculosis . The nature of these interactions is complex and involves binding interactions with these biomolecules .
Cellular Effects
The effects of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole on cells are primarily related to its antitubercular activity . It influences cell function by inhibiting the growth of Mycobacterium tuberculosis . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole exerts its effects at the molecular level through binding interactions with biomolecules, such as Pantothenate synthetase . This leads to enzyme inhibition, which in turn can cause changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have explored its activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole derivatives are being investigated for their potential use in treating various diseases. Their ability to interact with specific biological targets makes them suitable for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole: Lacks the chiral center present in the ®-isomer.
2-Methyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole: Contains a methyl group instead of an isopropyl group.
2-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole: Contains an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of ®-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole lies in its chiral center and the specific arrangement of its functional groups. This configuration can lead to distinct biological and chemical properties compared to its non-chiral or differently substituted analogs.
Properties
IUPAC Name |
(2R)-2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFXELMCDBIMBQ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2C3=CC=CC=C3SC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN2C3=CC=CC=C3SC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane](/img/structure/B6302586.png)


